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molecular formula C14H11NO4 B8439774 3-(phenoxycarbonylamino)benzoic Acid

3-(phenoxycarbonylamino)benzoic Acid

Cat. No. B8439774
M. Wt: 257.24 g/mol
InChI Key: FOYBLXHGBKUMSR-UHFFFAOYSA-N
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Patent
US06747022B2

Procedure details

After 274.3 g of 3-aminobenzoic acid was dissolved in 4L of a 0.5N aqueous solution of sodium hydroxide, a solution of 328.8 g of phenyl chloroformate in 1L of tetrahydrofuran was added dropwise at 10° C. The reaction mixture was stirred at the same temperature for 1 hour, and then at room temperature for 1 hour. Crystals so precipitated were collected by filtration with suction, washed with water, dried and then recrystallized from ethanol to obtain 412 g of the title compound.
Quantity
274.3 g
Type
reactant
Reaction Step One
[Compound]
Name
4L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
328.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].Cl[C:12]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:13].O1CCCC1>[OH-].[Na+]>[C:15]1([O:14][C:12]([NH:1][C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=2)[C:5]([OH:7])=[O:6])=[O:13])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
274.3 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
4L
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
328.8 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
1L
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Crystals so precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(=O)NC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 412 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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